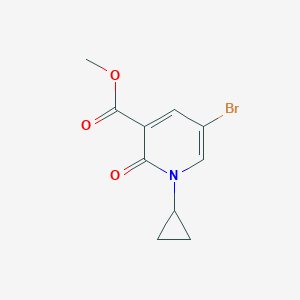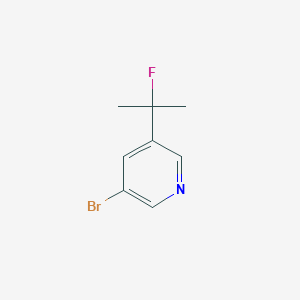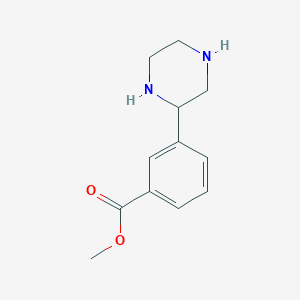
2,4-difluoro-5-(methoxycarbonyl)benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6F2O4 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methoxycarbonyl group at the 5 position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification or transesterification reactions using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: Alcohols or aldehydes.
Oxidation: Carboxylic acids.
科学研究应用
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.
相似化合物的比较
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
5-Methoxycarbonylbenzoic acid: Lacks the fluorine atoms, which may reduce its binding affinity in biochemical applications.
2,4-Difluoro-5-methylbenzoic acid: Contains a methyl group instead of a methoxycarbonyl group, affecting its reactivity and solubility.
Uniqueness
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid is unique due to the combination of fluorine atoms and a methoxycarbonyl group, which imparts distinct chemical and physical properties
属性
IUPAC Name |
2,4-difluoro-5-methoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)5-2-4(8(12)13)6(10)3-7(5)11/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUMDXXWXYSPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)


![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)
![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)


![2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid](/img/structure/B6602006.png)

![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)
![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)



